![molecular formula C7H3ClN4 B570510 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile CAS No. 123531-54-4](/img/structure/B570510.png)
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Description
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (CAS: 123531-54-4, MF: C₇H₃ClN₄, MW: 178.58) is a bicyclic heteroaromatic compound featuring a chloro substituent at position 6 and a cyano group at position 3 (Fig. 1). It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting diseases such as cancer . The compound is synthesized via cyclization of 3-amino-6-chloropyridazine with chloroacetaldehyde under mild conditions (25–80°C, 2–24 hours), yielding high-purity products . Its structural versatility allows for diverse functionalization at positions 2, 3, and 6 through Suzuki couplings, nucleophilic substitutions, and direct arylations .
Propriétés
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXCBXPQEPYTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717159 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-54-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Mechanism and Key Steps
The most widely documented method involves a four-step process starting with 3-amino-6-chloropyridazine. The synthesis proceeds as follows:
-
Formation of N,N-Dimethyl-N'-3-(6-Chloro-Pyridazinyl)Formamidine Intermediate
-
Reactants : 3-Amino-6-chloropyridazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Conditions : 40–100°C for 2–8 hours under inert atmosphere.
-
Molar Ratios : Variable (1:4 to 4:1), with optimal performance at equimolar ratios.
-
Outcome : The intermediate is isolated via rotary evaporation to remove excess DMF-DMA.
-
-
Cyclization with Bromoacetonitrile
-
Reactants : Intermediate from Step 1, bromoacetonitrile.
-
Solvents : Acetonitrile, ethanol, or DMF.
-
Conditions : 50–160°C for 3–15 hours.
-
Molar Ratios : Bromoacetonitrile to 3-amino-6-chloropyridazine (5:1 to 1:4).
-
Critical Parameter : pH adjustment to 7–9 using saturated sodium carbonate post-reaction.
-
-
Purification and Recrystallization
Performance Metrics
One-Pot Two-Step Synthesis
Streamlined Methodology
A modified approach reduces steps by combining intermediate formation and cyclization in a single pot:
Advantages and Limitations
-
Yield : Moderate (60–75%) due to competing side reactions.
-
Scalability : Limited by solvent volume requirements but suitable for lab-scale production.
Comparative Analysis of Methods
Industrial Considerations and Optimization
Solvent Selection
Temperature Optimization
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Functionalization: The imidazo[1,2-b]pyridazine ring system can be functionalized at different positions to introduce various substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like TMPMgCl·LiCl for regioselective metalations and subsequent functionalizations . Other reagents may include halogenating agents, oxidizing agents, and reducing agents depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various polysubstituted derivatives, while functionalization reactions can produce a range of modified imidazo[1,2-b]pyridazine compounds .
Applications De Recherche Scientifique
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its biological activity, including potential antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups on the imidazo[1,2-b]pyridazine ring system can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives
Physicochemical Properties
- Solubility : The hydrochloride salt (CAS: 13493-79-3) improves aqueous solubility, facilitating in vitro assays .
Research Findings and Contradictions
- Synthetic Yields : Direct CH-arylation at C3 achieves higher yields (66%) compared to bromination-Suzuki sequences (38%) for diaryl derivatives .
Activité Biologique
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 178.58 g/mol. The compound features a unique imidazo and pyridazine ring system, which contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 178.58 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of chloro and cyano groups allows for interactions with various enzymes and receptors, potentially leading to the inhibition or activation of critical biological pathways. This compound has been noted for its ability to affect cancer-related pathways, making it a candidate for further pharmacological evaluation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been identified as an intermediate in the synthesis of compounds with potential anti-cancer effects, such as BMS-986260, which targets specific oncogenic pathways .
Case Study: BMS-986260
- Target : Cancer cells
- Mechanism : Inhibition of specific signaling pathways involved in tumor growth.
- Outcome : Demonstrated efficacy in preclinical models.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Studies suggest that derivatives within the imidazo[1,2-b]pyridazine class exhibit promising results against Mycobacterium tuberculosis and other infectious agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Chloroimidazo[1,2-b]pyridazine | Lacks carbonitrile functionality | Antimicrobial activity |
5-Methylthioimidazo[1,2-b]pyridazine | Contains methylthio group | Potential anticancer activity |
3-Nitroimidazo[1,2-b]pyridazine | Contains nitro group | Antiparasitic properties |
Research Findings
Recent studies have focused on the synthesis and functionalization of imidazo[1,2-b]pyridazines to enhance their biological activity. The development of structure-activity relationships (SAR) has been crucial in identifying compounds with improved potency and selectivity against cancer cells .
Key Findings:
- The introduction of various substituents can significantly alter the biological profile of imidazo[1,2-b]pyridazines.
- Ongoing research aims to elucidate the detailed mechanisms through which these compounds exert their effects on biological systems.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.